molecular formula C18H21N3O3S B2985161 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 946351-82-2

1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2985161
M. Wt: 359.44
InChI Key: ZDFJYXWNWSUOHR-UHFFFAOYSA-N
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Description

Compounds like this typically belong to the class of organic compounds known as ureas, which contain a carbonyl group attached to two amine groups. The presence of the methoxyphenyl and thiophenyl groups suggest that this compound may have unique properties due to these functional groups .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an isocyanate with an amine to form the urea linkage. The methoxyphenyl and thiophenyl groups would likely be introduced in earlier steps, through reactions involving the corresponding phenols .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The urea group is typically quite stable, but the methoxyphenyl and thiophenyl groups could potentially undergo reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. These properties could be measured experimentally or predicted using computational methods .

Scientific Research Applications

Medicinal Chemistry Applications

This compound and its derivatives have been explored for their potential as acetylcholinesterase inhibitors, which could be relevant for treating diseases like Alzheimer's. The synthesis and evaluation of flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas demonstrated antiacetylcholinesterase activity, highlighting the importance of optimizing spacer length and pharmacophoric moieties for achieving potent inhibitory activities (Vidaluc et al., 1995).

Enzyme Inhibition and Anticancer Investigations

Unsymmetrical 1,3-disubstituted ureas have shown a range of bioactivities, including enzyme inhibition and anticancer effects. A study synthesized several urea derivatives and evaluated them against various enzymes and a prostate cancer cell line, discovering compounds with significant in vitro anticancer activity (Mustafa, Perveen, & Khan, 2014).

Anticancer Agents

Diaryl ureas, including derivatives designed through computer-aided strategies, have been synthesized and assessed for their antiproliferative activity against several cancer cell lines. Certain compounds exhibited potent inhibitory activity, comparable to known anticancer agents, suggesting their potential as new anticancer agents and BRAF inhibitors (Feng et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Standard safety precautions should be taken when handling it, and any specific hazards should be identified through safety testing .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has promising biological activity, future research might focus on optimizing its structure for use as a drug .

properties

IUPAC Name

1-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-24-15-6-4-14(5-7-15)21-12-13(9-17(21)22)10-19-18(23)20-11-16-3-2-8-25-16/h2-8,13H,9-12H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFJYXWNWSUOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea

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